2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through multicomponent reactions. One common method involves a Biginelli-like multicomponent reaction (MCR), which allows for the regioselective synthesis of triazolopyrimidine derivatives . The reaction conditions can be finely tuned to achieve the desired regioselectivity, with mild acidic conditions favoring the synthesis of 5-aryl-7-methyl derivatives and neutral ionic liquids favoring 7-aryl-5-methyl derivatives . Industrial production methods may involve optimizing these reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific functional groups with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative activity against cancer cell lines, such as breast cancer cells. The compound’s ability to inhibit cell growth makes it a promising candidate for further drug development.
Biological Studies: The compound has been evaluated for its antiviral activity against RNA viruses, including influenza virus, flaviviruses, and SARS-CoV-2. Its effectiveness in these studies highlights its potential as an antiviral agent.
Chemical Research: The compound’s unique structure and reactivity make it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, triazolopyrimidines have been shown to inhibit enzymes like acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids . This inhibition can lead to the disruption of essential metabolic pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives, such as:
- 2-benzylsulfanyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester
- 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C28H27N5O2S |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H27N5O2S/c1-18-13-15-21(16-14-18)25-24(26(34)30-22-11-7-8-12-23(22)35-3)19(2)29-27-31-28(32-33(25)27)36-17-20-9-5-4-6-10-20/h4-16,25H,17H2,1-3H3,(H,30,34)(H,29,31,32) |
InChI Key |
BAHDZGKSLGLYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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